

Technical Guide: Physicochemical Properties of 1,2-Dichloropentane

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the boiling and melting points of **1,2-Dichloropentane**, including comparative data with its isomers. It also outlines standard experimental protocols for the determination of these fundamental physical properties.

Data Presentation: Physical Properties of Dichloropentane Isomers

The physical properties of haloalkanes, such as boiling and melting points, are influenced by factors like molecular weight, intermolecular forces (dipole-dipole interactions and van der Waals forces), and the degree of branching in the carbon chain.[1][2] Generally, for a given alkyl group, the boiling point increases with the atomic mass of the halogen.[1][2][3] Branching tends to lower the boiling point compared to straight-chain isomers due to a smaller surface area, which weakens van der Waals forces.[1][2]

The following table summarizes the available data for **1,2-Dichloropentane** and other dichloropentane isomers for comparative analysis.



Compound Name	CAS Number	Molecular Formula	Boiling Point (°C)	Melting Point (°C)
1,2- Dichloropentane	1674-33-5	C₅H10Cl2	148-149 at 760 mmHg[4][5][6]	-75.05 (estimate) [4][5]
1,5- Dichloropentane	628-76-2	C5H10Cl2	180 at 1013 hPa	-72 (lit.)[7]
2,2- Dichloropentane	34887-14-4	C5H10Cl2	129.9 at 760 mmHg[8]	-75.05 (estimate)

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[9]

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For crystalline solids, this is typically a sharp, well-defined temperature range. Impurities tend to depress the melting point and broaden the melting range.[9] A common and reliable method is the capillary tube technique.

Methodology: Capillary Tube Method

- Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[9]
- Heating: The apparatus is heated gradually. An initial rapid heating can be performed to determine an approximate melting point.[9]
- Measurement: A second, more careful determination is performed with a new sample. The
 heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the
 expected melting point.[9]



 Observation: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.
 The melting point is reported as the range T1-T2.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology: Distillation Method

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[10]

- Apparatus Setup: The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- · Heating: The flask is heated gently.
- Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The
 temperature will stabilize at the boiling point of the liquid. This stable temperature, observed
 on the thermometer during the collection of the distillate, is recorded as the boiling point.
- Pressure Correction: The barometric pressure should be recorded, as the boiling point is pressure-dependent.

Methodology: Capillary Method (Siwoloboff's Method)

This micro-method is useful when only a small amount of the liquid is available.

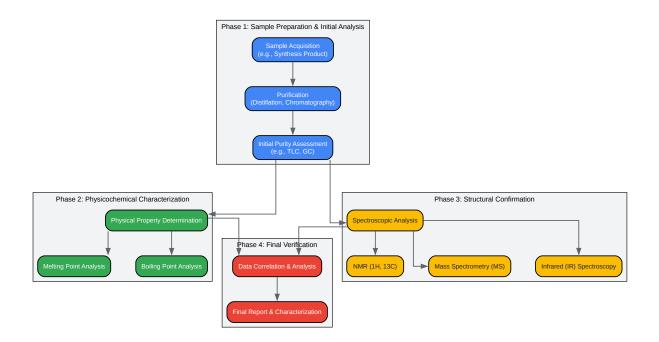
- Sample Preparation: A few drops of the liquid are placed in a small test tube (fusion tube). A
 capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., a Thiele tube).
- Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.



Measurement: The heat source is removed, and the bath is allowed to cool slowly. The
boiling point is the temperature at which the stream of bubbles ceases and the liquid just
begins to enter the capillary tube.

Visualization: Logical Workflow

The following diagram illustrates a standard workflow for the characterization of a purified chemical sample, integrating physical property determination with spectroscopic analysis for comprehensive identification and purity verification.



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